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molecular formula C7H7Cl2NO B1301479 2,4-Dichloro-5-methoxyaniline CAS No. 98446-49-2

2,4-Dichloro-5-methoxyaniline

Cat. No. B1301479
M. Wt: 192.04 g/mol
InChI Key: AJROJTARXSATEB-UHFFFAOYSA-N
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Patent
US05136868

Procedure details

In the manner of Example 2, Step C, the reaction of 37.4 g (0.16 mole) of 2,4-dichloro-5-methoxyacetanilide with 12.8 g (0.32 mole) of sodium hydroxide in 30 mL of water and 30 mL of ethanol produced 16.7 g of 2,4-dichloro-5-methoxyaniline.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([O:13][CH3:14])[CH:6]=1)=O.[OH-].[Na+]>O.C(O)C>[Cl:11][C:10]1[CH:9]=[C:8]([Cl:12])[C:7]([O:13][CH3:14])=[CH:6][C:5]=1[NH2:4] |f:1.2|

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
Name
Quantity
12.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C(=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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